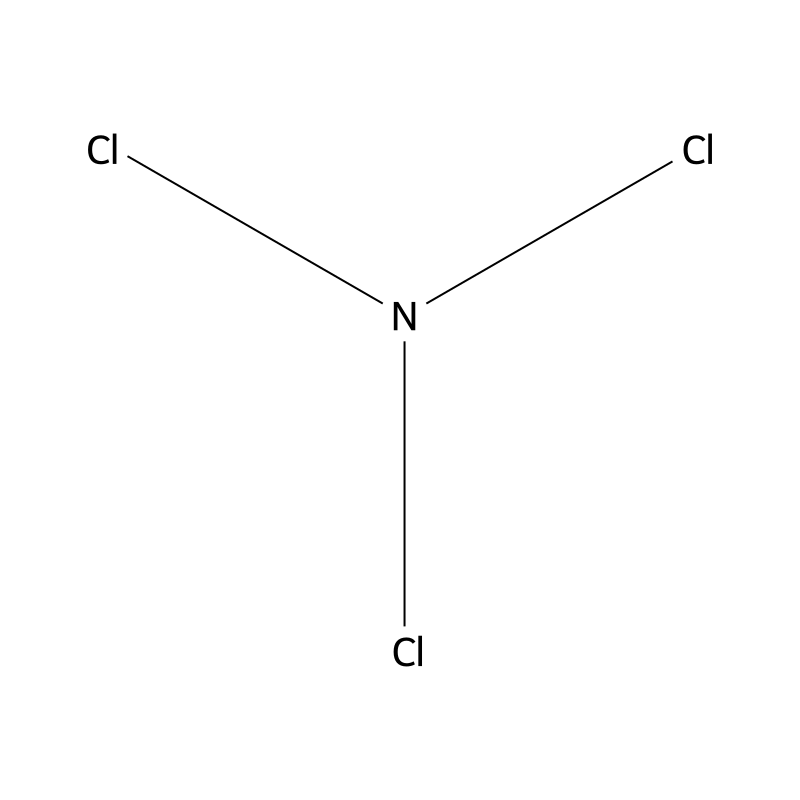

Nitrogen trichloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in cold water; decomposes in hot water

Soluble in carbon disulfide, benzene, carbon tetrachloride

Soluble in trichloromethane

Soluble in phosphorus trichloride

Synonyms

Canonical SMILES

Understanding Byproducts in Water Disinfection

Chlorine is a common disinfectant used in swimming pools and water treatment facilities. However, chlorine can react with ammonia, a common contaminant in water, to form NCl3 as a byproduct []. Research on NCl3 helps scientists understand the byproducts formed during chlorine disinfection and their potential health effects [].

Environmental Monitoring

NCl3 can irritate the eyes and respiratory system, and some studies suggest a link between chronic exposure to NCl3 and childhood asthma in indoor swimming pool environments []. Researchers have developed methods to detect and monitor NCl3 levels in air to assess potential health risks [].

Theoretical Chemistry

The structure and bonding properties of NCl3 are of interest to theoretical chemists. Studies have been conducted using techniques like microwave spectroscopy to understand the molecule's structure and properties.

- Hydrolysis: In the presence of hot water, nitrogen trichloride decomposes to produce ammonia and hypochlorous acid:

- Formation: It can be synthesized through various methods:

- Decomposition: Nitrogen trichloride is known to decompose explosively under certain conditions, particularly when in contact with organic materials or heat .

Nitrogen trichloride exhibits significant toxicity, primarily affecting respiratory health. It is notorious for causing irritation to the eyes and respiratory tract upon exposure. In indoor swimming pools, where it often forms, it can lead to respiratory issues among swimmers and pool attendants due to its volatile nature . Moreover, it has been implicated in neurological disorders when ingested through contaminated food products, particularly flour that has been bleached using nitrogen trichloride .

The synthesis of nitrogen trichloride can be achieved through several methods:

- Chlorination of Ammonium Salts: Chlorine gas reacts with ammonium salts such as ammonium nitrate or ammonium chloride.

- Electrolysis: Electrolysis of aqueous solutions of ammonium chloride can yield nitrogen trichloride.

- Reactions with Urea: Chlorination reactions involving urea and chlorine also produce nitrogen trichloride as a byproduct .

Due to its instability, nitrogen trichloride is typically generated on-site rather than being transported.

Nitrogen trichloride shares similarities with other nitrogen halides but possesses unique characteristics that set it apart:

| Compound | Chemical Formula | Stability | Explosive Nature | Common Uses |

|---|---|---|---|---|

| Nitrogen trifluoride | NF₃ | Stable | No | Electronics manufacturing |

| Nitrogen tribromide | NBr₃ | Unstable | Yes | Limited applications |

| Nitrogen triiodide | NI₃ | Very unstable | Yes | Research purposes |

Nitrogen trichloride is distinct due to its high volatility and explosive potential compared to its bromine and iodine counterparts, which are less commonly encountered in practical applications .

Physical Description

Yellow oily liquid with pungent odor.

Color/Form

Yellowish oil or rhombic crystals

Yellow, thick, oily liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

160 °F

Heavy Atom Count

Density

Odor

Decomposition

Decomposes in water after 24 hours ... .

Decomposes in hot water ... .

Upon decomposition it emits toxic fumes of Cl(-) and NO(x)

Melting Point

-40 °F

UNII

Vapor Pressure

150 mm Hg at 20 °C

19.95 kPa

Other CAS

Wikipedia

Ethyl_tert-butyl_ethe

Methods of Manufacturing

Prepared by the action of chlorine gas or hypochlorous acid on ammonium salts ... ; by reaction of anhydrous ammonia and anhydrous chlorine ... ; industrially by electrolyzing an acidified solution of ammonium chloride: United States of America patent 2118903 (1938), Germany patent 641816 (1937); United Kingdom patent 494188 (1938) ... .

Analytic Laboratory Methods

The quality of the environmental air from indoor swimming pools has been associated with various health risks. Particular attention has focused on the effects of chronic lung exposure to chlorine and its by-products, especially in young children. We developed a simple, non-toxic approach to detect and monitor nitrogen trichloride air levels in the indoor swimming pool environment. The proposed Impinger Method (IM) was used to measure the environmental levels of nitrogen trichloride (NCl3) in 17 indoor swimming pools located in Northern Italy. This new analytical protocol is based on a colorimetric reaction commonly employed to detect the total and free chlorine levels in water. Specifically, IM allows the entrapment of NCl3 into a water solution containing diethyl-p-phenylenediamine (DPD 1) and Potassium Iodide (DPD 3). NCl3 from the air environment reacts with DPD 3 releasing iodine, which reacts with DPD 1 and produces a coloration proportional to the amount of NCl3 from the sampled indoor swimming pool air. Our sampling of the monitored swimming pool environments evidenced a mean NCl3 level (637+/-220 ug/cu m) higher than the recommended WHO value (500 ug/cu m). The IM was validated in terms of linearity (R 2=0.996), limit of detection (3.6 ug/cu m) and repeatability (CV=1.7%), demonstrating easy-to-use characteristics, good efficiency and low cost.

Trichloramine is a hazardous disinfection by-product, which is present in chlorinated swimming pools. Although it is primarily taken up by inhalation, the concentration in pool water is important to monitor pool water quality and to assess trichloramine mitigation strategies. To date, scarce data is available on trichloramine concentration in pool water due to the lack of a suitable and easily applicable analytical method. This study presents a novel low cost, colorimetric method which is easy to operate and suitable for on-site measurements of trichloramine concentrations =0.05 uM (=0.01 mg/L as Cl2). The analytical method (termed "extraction-based ABTS method") consists of, (i) trichloramine stripping from pool water samples, (ii) passing it through a solid phase filter, composed of silica gel impregnated with sulfamic acid to eliminate interferences and (iii) trichloramine reaction with the indicator 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) to produce the coloured ABTS(dot-) radical, which is measured at lamda = 405 nm to determine the trichloramine concentration in the pool water sample. A comparison of the extraction-based ABTS method with membrane introduction mass spectrometry (MIMS) for 28 pool samples revealed a good correlation of the two methods. The trichloramine concentration in pool samples is correlated to HOCl, which is the most important factor for its formation. Other parameters such as combined chlorine and pH play a minor role while no correlation between trichloramine and the urea or the TOC concentration was observed. On-site measurements with MIMS in a wading pool over 6 days with a time resolution of 1 hr confirmed that trichloramine concentrations strongly responded to changes in free chlorine concentrations. A diurnal measurement of trichloramine with a time resolution of 20 min revealed that trichloramine concentrations reacted quickly and sensitively to the bather load and that urea is probably not the main precursor for its formation.